molecular formula C10H14ClNO2 B12314959 2-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride

2-amino-3-(2-methylphenyl)propanoic Acid Hydrochloride

Cat. No.: B12314959
M. Wt: 215.67 g/mol
InChI Key: OLVYTUJNORCBEE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride typically involves the reaction of 2-methylbenzaldehyde with nitromethane to form 2-methyl-β-nitrostyrene. This intermediate is then reduced to 2-methylphenylalanine, which is subsequently converted to its hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-amino-3-(2-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the benzylic position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-3-(2-methylphenyl)propanoic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to amino acid metabolism and protein synthesis.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(2-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of phenylalanine, it may influence protein synthesis and metabolic pathways related to amino acids. detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

2-amino-3-(2-methylphenyl)propanoic acid hydrochloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

2-amino-3-(2-methylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H

InChI Key

OLVYTUJNORCBEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)N.Cl

Origin of Product

United States

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